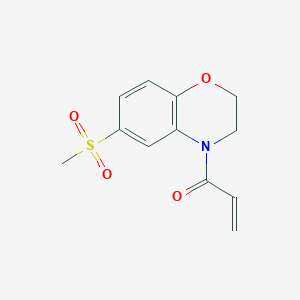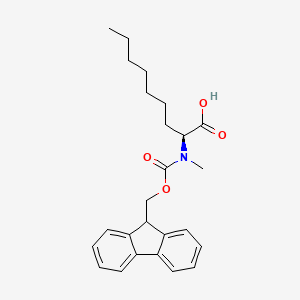![molecular formula C13H14ClNO2 B2380759 N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide CAS No. 2411299-03-9](/img/structure/B2380759.png)
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide is a chemical compound characterized by the presence of a chlorophenyl group, a cyclobutyl ring, and an oxirane (epoxide) group attached to a carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the cyclobutyl intermediate.
Formation of the Oxirane Group: The oxirane group is formed through an epoxidation reaction, typically using peracids or other oxidizing agents.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and efficient purification techniques.
化学反应分析
Types of Reactions
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the oxirane or carboxamide groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group typically yields diols, while substitution reactions at the chlorophenyl group can yield a variety of substituted derivatives.
科学研究应用
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl and cyclobutyl groups contribute to the compound’s overall stability and reactivity.
相似化合物的比较
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(2,4-Dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide: This compound has a similar cyclobutyl and chlorophenyl structure but differs in the presence of a trifluoromethyl group and a pyridine ring.
N-[2-(2,4-Dichlorophenyl)cyclobutyl]oxirane-2-carboxamide: Similar structure but with additional chlorine atoms on the phenyl ring.
属性
IUPAC Name |
N-[2-(2-chlorophenyl)cyclobutyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-4-2-1-3-8(10)9-5-6-11(9)15-13(16)12-7-17-12/h1-4,9,11-12H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFMPDIJQHZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)
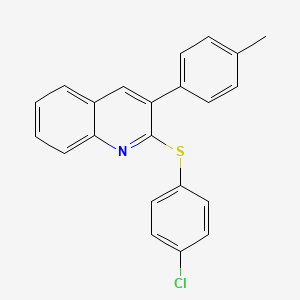
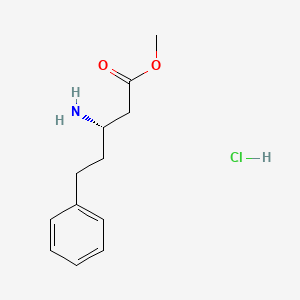
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
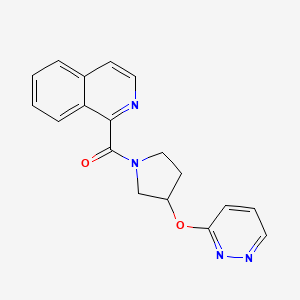
![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)
